2-[(2S)-oxolan-2-yl]acetic acid

Chemical Ecology Semiochemistry Natural Product Chemistry

Researchers requiring stereochemically pure tetrahydrofuran acetic acid often encounter racemic contamination that compromises biological assays. 2-[(2S)-oxolan-2-yl]acetic acid is the confirmed natural semiochemical for Cryptostylis ovata pollination and a key intermediate in patented CFTR modulator syntheses. - Enantiomeric excess typically ≥98% ensures reproducible wasp attraction bioassays, unlike the (R)-isomer or racemate. - Serves as a drop-in chiral building block for heteroaryl pyridine synthesis, eliminating downstream resolution steps. - Validated as a calibration standard for chiral GC/HPLC method development.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1240504-10-2
Cat. No. B3376780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-oxolan-2-yl]acetic acid
CAS1240504-10-2
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC(OC1)CC(=O)O
InChIInChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
InChIKeyIEDVQOXHVRVPIX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2S)-oxolan-2-yl]acetic Acid: Overview


2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-2-(tetrahydrofuran-2-yl)acetic acid, is a chiral heterocyclic carboxylic acid with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol [1]. This compound exists as the (S)-enantiomer of a tetrahydrofuran-2-yl acetic acid derivative, characterized by a defined stereocenter at the C2 position of the oxolane ring . It is commercially available as a research chemical and chiral building block, typically supplied at purities of 95% or higher . Its applications span pharmaceutical intermediate synthesis, particularly in the preparation of heteroaryl substituted pyridines for cystic fibrosis treatment , as well as a confirmed natural semiochemical involved in orchid pollinator attraction [2].

Stereochemical control
Chiral reference standard and enantiopure building block workflow
Study context
Enantiomer-comparison and semiochemical research models
Synthesis fit
Pharmaceutical intermediate research, heteroaryl substituted pyridine synthesis

2-[(2S)-oxolan-2-yl]acetic Acid: Why Stereochemistry Matters


2-[(2S)-oxolan-2-yl]acetic acid belongs to a class of chiral tetrahydrofuran acetic acid derivatives where the specific three-dimensional orientation of the substituent at the C2 position of the oxolane ring dictates its biological function and synthetic utility [1]. The (S)-enantiomer has been unequivocally identified as the sole naturally occurring semiochemical responsible for long-range pollinator attraction in the sexually deceptive orchid Cryptostylis ovata, while its (R)-counterpart (CAS 178231-83-9) and the racemic mixture (CAS 2434-00-6) lack this specific ecological activity [2]. Furthermore, in pharmaceutical contexts, the (S)-enantiomer serves as a key intermediate in patented syntheses for heteroaryl substituted pyridines targeting cystic fibrosis, where stereochemical integrity is essential for downstream chiral purity and target engagement . Substituting this compound with its racemate or opposite enantiomer would introduce an unwanted stereoisomer, potentially leading to diminished or altered biological outcomes, regulatory complications in drug development, and irreproducible results in stereospecific research applications.

!
Enantiomer-specific biological activity may not transfer to (R)- or racemic forms; field bioassay response may shift.
!
Patent-specified chiral intermediate integrity requires (S)-configuration; racemate introduces diastereomeric complexity.
!
Natural product identity studies may fail with opposite enantiomer; stereochemical attribution requires review.

2-[(2S)-oxolan-2-yl]acetic Acid: Comparison with (R)-Enantiomer and Racemate


Stereospecific Pollinator Attraction

Field bioassays with the wasp Lissopimpla excelsa confirmed that (S)-2-(tetrahydrofuran-2-yl)acetic acid (the target compound) is a potent long-range attractant, eliciting male pollinator approach and landing behavior [1]. In contrast, the (R)-enantiomer and the racemic mixture exhibited no attractive activity under identical field conditions, demonstrating strict enantioselectivity [2]. The natural product was confirmed to be a single enantiomer via chiral-phase GC and HPLC analysis [1]. This differential activity highlights the critical importance of stereochemistry for biological function.

Pollinator Attraction
Head-to-head
Active (S)-enantiomer vs. Inactive (R)- and racemate in Lissopimpla excelsa field bioassays
Enantiomer-attribution review: only (S)-enantiomer supports semiochemical research context.
Data to verify in alternative pollinator models.
Chemical Ecology Semiochemistry Natural Product Chemistry

Enantiomeric Purity Comparison

Commercially available 2-[(2S)-oxolan-2-yl]acetic acid (target) is supplied at a minimum purity of 98% by vendors such as Leyan . In contrast, the (R)-enantiomer (CAS 178231-83-9) is typically offered at a lower standard purity of 95% . While both compounds are available as research-grade materials, the higher baseline purity of the (S)-enantiomer may reduce the need for additional purification steps in sensitive synthetic applications, particularly those requiring high chiral purity for downstream coupling reactions.

Enantiomeric Purity
Reported
98% min. purity (S)-enantiomer vs. 95% min. purity (R)-enantiomer
Specification review: reported purity may reduce downstream purification steps.
Analytical method not specified; vendor-reported values.
Medicinal Chemistry Process Chemistry Drug Development

Cystic Fibrosis Drug Intermediate

The (S)-enantiomer is explicitly claimed as a starting material or intermediate in multiple patent families (e.g., WO 2017208115 A1, US 10138227 B2, EP 3464282 B1) for the synthesis of heteroaryl substituted pyridines, a class of compounds under investigation for the treatment of cystic fibrosis [1]. These patents specify the use of the chiral (S)-tetrahydrofuran-2-yl acetic acid moiety to impart specific stereochemical features essential for target binding and pharmacokinetic properties . In contrast, the racemic mixture or (R)-enantiomer would yield diastereomeric mixtures requiring costly chiral resolution steps, or potentially inactive final compounds [2].

Drug Intermediate
Class-level
(S)-enantiomer cited in patent literature as chiral building block; (R)- and racemate not specified.
Context-dependent: intended synthesis pathway requires confirmatory review.
Source review needed; patent citations may not cover all synthetic routes.
Cystic Fibrosis CFTR Modulators Heterocyclic Chemistry

Natural Chiral Purity Confirmation

Chiral-phase gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses of natural extracts from Cryptostylis ovata orchids demonstrated that 2-(tetrahydrofuran-2-yl)acetic acid exists exclusively as the (S)-enantiomer [1]. Synthetic (S)- and (R)-enantiomers were prepared from enantiomerically pure tetrahydrofuran-2-carboxylic acid precursors, and co-injection experiments confirmed the natural product's (S)-configuration [2]. This analytical evidence supports the procurement of the (S)-enantiomer as the biologically relevant form for ecological or biosynthetic studies.

Natural Purity
Method context
Natural isolate confirmed as single (S)-enantiomer by chiral GC and HPLC; ee >99%.
Analytical context: supports (S)-enantiomer as authentic natural product standard.
Co-injection experiments with synthetic standards.
Chiral Chromatography Natural Product Isolation Enantiomer Analysis

2-[(2S)-oxolan-2-yl]acetic Acid Applications


Pollinator Attraction Studies

Researchers investigating orchid pollination, insect chemical communication, or semiochemical discovery should utilize 2-[(2S)-oxolan-2-yl]acetic acid as the authentic (S)-enantiomer. Field bioassays have confirmed that only this stereoisomer elicits attraction in Lissopimpla excelsa wasps [1]. The racemate or (R)-enantiomer will not produce the desired behavioral response, making stereochemical purity critical for experimental success. This compound serves as a benchmark for enantioselective synthesis and analytical method development in chemical ecology .

Cystic Fibrosis Drug Synthesis

Process chemists and medicinal chemists developing heteroaryl substituted pyridines for cystic fibrosis should procure the (S)-enantiomer as specified in patent literature [1]. This chiral building block enables the efficient construction of stereochemically defined intermediates without the need for subsequent chiral resolution . The higher reported purity (98%) of the (S)-enantiomer relative to its (R)-counterpart (95%) may also reduce purification burdens in multi-step syntheses .

Natural Product Synthesis & Biosynthesis

For total synthesis or biosynthetic studies of tetrahydrofuran-containing natural products, the (S)-enantiomer is the relevant stereoisomer. Its confirmation as the sole naturally occurring form by chiral GC/HPLC [1] ensures that synthetic efforts employing this building block will yield the correct stereochemistry found in nature. This is essential for comparative bioactivity studies between synthetic and natural isolates.

Chiral Chromatography Method Development

Analytical chemists developing chiral separation methods can use 2-[(2S)-oxolan-2-yl]acetic acid as a well-characterized enantiopure standard. Its distinct retention time on chiral stationary phases relative to the (R)-enantiomer [1] makes it valuable for calibrating chiral GC or HPLC systems, validating enantiomeric excess determinations, and assessing the optical purity of synthetic batches.

Application
Selection Property
Validation Focus
Pollinator Attraction Studies
Enantiomer-specific semiochemical context
Field bioassay reproducibility with (S)-enantiomer
CFTR Modulator Intermediate Research
Patent-specified chiral building block integrity
Stereochemical purity in multi-step synthesis
Natural Product Synthesis & Biosynthesis
Authentic natural enantiomer identity
Comparative bioactivity with natural isolates
Chiral Chromatography Method Development
Enantiopure retention standard
Calibration for chiral GC/HPLC systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2S)-oxolan-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.